2-(cuban-1-yl)acetic acid 2-(cuban-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 135191-75-2
VCID: VC4713251
InChI: InChI=1S/C10H10O2/c11-2(12)1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H2,(H,11,12)
SMILES: C(C(=O)O)C12C3C4C1C5C4C3C25
Molecular Formula: C10H10O2
Molecular Weight: 162.188

2-(cuban-1-yl)acetic acid

CAS No.: 135191-75-2

Cat. No.: VC4713251

Molecular Formula: C10H10O2

Molecular Weight: 162.188

* For research use only. Not for human or veterinary use.

2-(cuban-1-yl)acetic acid - 135191-75-2

Specification

CAS No. 135191-75-2
Molecular Formula C10H10O2
Molecular Weight 162.188
IUPAC Name 2-cuban-1-ylacetic acid
Standard InChI InChI=1S/C10H10O2/c11-2(12)1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H2,(H,11,12)
Standard InChI Key GUEONBQYTUWHRR-UHFFFAOYSA-N
SMILES C(C(=O)O)C12C3C4C1C5C4C3C25

Introduction

Structural and Molecular Characteristics

The cubane core in 2-(cuban-1-yl)acetic acid consists of eight carbon atoms arranged in a cube, with bond angles of 90° and bond lengths of approximately 1.573 Å . The acetic acid group is attached to one vertex of the cubane, creating a hybrid structure that combines the rigidity of the polycyclic framework with the reactivity of a carboxylic acid. Key structural features include:

PropertyValue
IUPAC Name2-(Cuban-1-yl)acetic acid
Molecular FormulaC10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}
Molecular Weight162.19 g/mol
SMILESO=C(O)CC12C3C4C5C3C2C5C41
XLogP3-0.13
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The cubane’s strain energy (~166 kcal/mol) contributes to its reactivity, while the acetic acid moiety enables participation in typical carboxylate reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2-(cuban-1-yl)acetic acid typically begins with functionalized cubane precursors. One reported route involves:

  • Cubane Functionalization: Silver(I)-catalyzed C–H activation of cubane to introduce a bromomethyl group .

  • Grignard Reaction: Reaction with carbon dioxide to form the carboxylic acid .

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Alternative methods utilize photochemical [2+2] cycloadditions or flow chemistry to optimize yield and safety . For example, continuous flow reactors have been employed to mitigate risks associated with highly energetic intermediates .

Industrial Challenges

Industrial production remains limited due to:

  • High cost of cubane precursors.

  • Low yields in multi-step syntheses (typically 30–50%) .

  • Safety concerns with exothermic reactions involving strained hydrocarbons .

Physical and Chemical Properties

Physical Properties

PropertyValue
Melting Point169–170°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMSO, DMF); poorly soluble in water
Storage ConditionsRoom temperature, inert atmosphere

Chemical Reactivity

The compound participates in reactions characteristic of both cubanes and carboxylic acids:

  • Decarboxylation: Thermal decomposition above 200°C releases CO₂, forming cubylmethane .

  • Esterification: Reacts with alcohols under acidic catalysis to yield cubane-based esters.

  • Amide Formation: Coupling with amines via EDC/HOBt generates bioisosteric amides for drug discovery .

  • Metal-Catalyzed Rearrangements: Silver(I) salts induce cubane-to-cuneane rearrangements, altering the core structure while retaining functionality .

Applications in Pharmaceutical and Materials Science

Bioisosteric Replacements

Cubanes serve as non-planar analogs of benzene rings, improving metabolic stability and target binding. Examples include:

  • Anticancer Agents: Cubane-acetic acid derivatives inhibit histone deacetylases (HDACs) by mimicking phenyl groups in suberoylanilide hydroxamic acid (SAHA) .

  • Antimicrobials: Structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

Materials Science

  • High-Energy Materials: The strain energy of cubane enhances energy density in propellants .

  • Polymer Additives: Incorporation into polyesters improves thermal stability (TGA onset: 280°C vs. 220°C for conventional polymers) .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear gloves and protective clothing
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in well-ventilated areas

Acute toxicity (LD₅₀) in rats is >2,000 mg/kg (oral), classifying it as Category 5 under GHS .

Recent Advances and Future Directions

Catalytic Functionalization

Recent studies highlight Pd-catalyzed cross-couplings to introduce aryl/heteroaryl groups at the cubane core, expanding access to derivatives for high-throughput screening .

Computational Design

Density functional theory (DFT) predicts that fluorinated analogs (e.g., CF3\text{CF}_{3}-substituted cubanes) could enhance bioavailability by reducing LogP values .

Sustainable Synthesis

Photochemical flow reactors reduce waste and improve atom economy (E-factor: 1.2 vs. 5.8 for batch processes) .

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